5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine can be achieved through several methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by cyclization to form the pyrrolopyrimidine core . Another method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization and elimination of N,N-dimethylpropionamide . Industrial production methods often utilize microwave-assisted reactions and Fischer indole-type synthesis for efficient and scalable synthesis .
Chemical Reactions Analysis
5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include CuCl, NaI, and K2CO3 for Cu-catalyzed reactions . The compound can also undergo oxidative dehydrogenation and annulation reactions using direct β-C(sp3)–H functionalization of saturated ketones . Major products formed from these reactions include highly substituted pyrrolopyrimidines and their derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promising activity as an antitubercular agent, with several derivatives displaying significant inhibitory activity against Mycobacterium tuberculosis . In medicine, it is being explored as a potential multi-targeted kinase inhibitor and apoptosis inducer for cancer treatment . Additionally, it has applications in the pharmaceutical industry as a scaffold for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various enzymes and proteins makes it a versatile molecule for therapeutic applications. Molecular docking studies have revealed its binding interactions with target enzymes, further elucidating its mechanism of action .
Comparison with Similar Compounds
5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine can be compared with other similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives and 4-aminopyrrolo[2,3-d]pyrimidine . These compounds share a similar pyrrolopyrimidine core but differ in their substituents and biological activities. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as PARP-1 inhibitors with potential antitumor activity , while 4-aminopyrrolo[2,3-d]pyrimidine has shown antitubercular activity . The unique structural features and diverse biological activities of this compound make it a valuable compound for further research and development.
Properties
CAS No. |
106105-24-2 |
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Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
5,6-dimethyl-7-phenylpyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15N5/c1-8-9(2)19(10-6-4-3-5-7-10)13-11(8)12(15)17-14(16)18-13/h3-7H,1-2H3,(H4,15,16,17,18) |
InChI Key |
WEHVGJZJNJIEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC(=NC(=C12)N)N)C3=CC=CC=C3)C |
Origin of Product |
United States |
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